![molecular formula C10H15IO3 B2414429 2-(Iodomethyl)-3,8,11-trioxadispiro[4.1.47.15]dodecane CAS No. 2137616-38-5](/img/structure/B2414429.png)
2-(Iodomethyl)-3,8,11-trioxadispiro[4.1.47.15]dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Iodomethyl)-3,8,11-trioxadispiro[4.1.47.15]dodecane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1.47.15]dodecane.
Scientific Research Applications
Synthesis from Carbohydrates
- The synthesis of trioxadispiroacetals, which includes compounds similar to 2-(Iodomethyl)-3,8,11-trioxadispiro[4.1.47.15]dodecane, has been explored using carbohydrates as starting materials. A key process in these syntheses is the construction of lateral tetrahydrofuran and tetrahydropyran rings, achieved through homologation and intramolecular hydrogen abstraction (Dorta, Martín, Salazar, Suárez, & Prangé, 1998).
Hypervalent Iodine Mediated Reactions
- Hypervalent iodine mediated reactions have been used for regioselective ring cleavage and expansion of various cyclic compounds, demonstrating the versatility of iodine compounds in organic synthesis (Marchand, Rajagopal, Burritt, Bott, Watson, & Sun, 1995).
Iodine-Induced Cyclization for Synthesis
- Iodine-induced cyclization has been employed for synthesizing various cyclic compounds, highlighting the importance of iodine in facilitating ring closure in organic compounds (Lin, Wu, & Wu, 1997).
Synthesis of Spiroacetal Systems
- The synthesis of spiroacetal systems, closely related to 2-(Iodomethyl)-3,8,11-trioxadispiro[4.1.47.15]dodecane, utilizes radical abstraction methods promoted by iodine-containing compounds, showcasing their role in complex organic syntheses (Dorta, Martín, Suárez, & Prangé, 1996).
Applications in Polymerization
- Spiro-structured nitroxides, which are chemically related to 2-(Iodomethyl)-3,8,11-trioxadispiro[4.1.47.15]dodecane, have been used in "living" radical polymerization of styrene, suggesting potential applications in polymer science (Miura, Nakamura, & Taniguchi, 2001).
properties
IUPAC Name |
2-(iodomethyl)-3,8,11-trioxadispiro[4.1.47.15]dodecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IO3/c11-4-8-3-9(7-12-8)5-10(6-9)13-1-2-14-10/h8H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAKHVFWZNMSND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC3(C2)CC(OC3)CI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.